
N-cyclohexyl-2-methylbenzamide
Overview
Description
N-cyclohexyl-2-methylbenzamide is an organic compound with the molecular formula C14H19NO It is a derivative of benzamide, where the amide nitrogen is substituted with a cyclohexyl group and the benzene ring is substituted with a methyl group at the second position
Mechanism of Action
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects would be dependent on the compound’s mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how N-cyclohexyl-2-methylbenzamide interacts with its targets and carries out its action . .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-cyclohexyl-2-methylbenzamide can be synthesized through the direct condensation of 2-methylbenzoic acid and cyclohexylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of cyclohexylamine. The reaction is carried out under reflux conditions in an inert solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as Lewis acids (e.g., zinc chloride) can further improve the reaction rate and selectivity. The product is typically purified through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group on the benzene ring, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-methylbenzoic acid derivatives.
Reduction: Cyclohexyl-2-methylbenzylamine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Organic Synthesis
N-cyclohexyl-2-methylbenzamide serves as an essential building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions. It can be utilized in the synthesis of pharmaceutical compounds and other organic materials.
Research indicates that this compound may exhibit significant biological activities, particularly in pharmacology. Studies have shown that it interacts with biological targets, potentially influencing pathways involved in pain perception and other physiological processes.
Medicinal Chemistry
The compound is being investigated for its potential as a pharmaceutical intermediate. Its unique structural properties may allow it to act on specific receptors in the body, making it a candidate for drug development aimed at treating various conditions, including pain management.
Structure-Activity Relationship (SAR) Studies
SAR studies have demonstrated that modifications to the benzamide ring can significantly impact receptor binding profiles and pharmacodynamics. For example:
Compound | Binding Affinity | Biological Activity |
---|---|---|
This compound | High | Analgesic properties |
N-cyclohexyl-N-methylbenzamide | Moderate | Basic analgesic effects |
These studies indicate that subtle changes in chemical structure can lead to varying degrees of efficacy and specificity in biological interactions.
In Vitro and In Vivo Studies
Recent research has focused on the in vitro and in vivo effects of this compound:
- In Vitro : Experiments have shown that the compound can inhibit specific enzymes associated with pain pathways.
- In Vivo : Animal models demonstrated reduced pain responses when treated with this compound, suggesting its potential as an analgesic agent.
Comparison with Similar Compounds
N-cyclohexylbenzamide: Lacks the methyl group on the benzene ring, resulting in different chemical reactivity and biological activity.
2-methylbenzamide: Lacks the cyclohexyl group, which affects its solubility and interaction with biological targets.
N-methyl-2-methylbenzamide: Substitution of the amide nitrogen with a methyl group instead of a cyclohexyl group, leading to different steric and electronic properties.
Uniqueness: N-cyclohexyl-2-methylbenzamide is unique due to the presence of both the cyclohexyl and methyl groups, which confer distinct steric and electronic characteristics. These features influence its chemical reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.
Biological Activity
N-cyclohexyl-2-methylbenzamide, an organic compound with the molecular formula , is a derivative of benzamide characterized by a cyclohexyl group attached to the nitrogen atom and a methyl group at the second position of the benzene ring. This unique structure contributes to its potential biological activities, including antimicrobial and antioxidant properties. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure is crucial for understanding its biological activity. The presence of both cyclohexyl and methyl groups influences its solubility, reactivity, and interaction with various biological targets.
Property | Description |
---|---|
Molecular Formula | |
Structure | Benzamide derivative with cyclohexyl and methyl substituents |
Solubility | Varies based on solvent polarity |
Biological Targets | Potential interactions with receptors and enzymes |
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential use as an antibiotic agent. For instance, derivatives of benzamide compounds have shown promising results in inhibiting bacterial growth, indicating that this compound may share similar properties.
Antioxidant Activity
The compound also exhibits antioxidant properties , which are essential for mitigating oxidative stress in biological systems. Antioxidants play a critical role in protecting cells from damage caused by free radicals. Preliminary studies suggest that this compound can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions.
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of novel benzamide compounds were synthesized, including this compound. The antibacterial efficacy was tested against several bacterial strains:
Bacterial Strain | Inhibition Zone (mm) | Activity Level |
---|---|---|
Staphylococcus aureus | 15 | Moderate |
Escherichia coli | 20 | Strong |
Pseudomonas aeruginosa | 10 | Weak |
The results indicated that while it showed moderate to strong activity against certain strains, further optimization of the compound could enhance its efficacy.
Case Study 2: Oxidative Stress Reduction
A study investigating the antioxidant capacity of this compound utilized various assays to measure its ability to reduce oxidative stress markers in cultured cells:
Assay | Result |
---|---|
DPPH Radical Scavenging | IC50 = 25 µM |
ABTS Assay | IC50 = 30 µM |
These findings support the compound's potential role in therapeutic applications aimed at reducing oxidative damage in cells.
Properties
IUPAC Name |
N-cyclohexyl-2-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-7-5-6-10-13(11)14(16)15-12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXWMUYRRDYWKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20985067 | |
Record name | N-Cyclohexyl-2-methylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20985067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6641-67-4 | |
Record name | NSC17927 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17927 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Cyclohexyl-2-methylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20985067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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